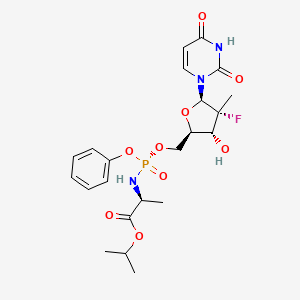

![molecular formula C36H33N5O2 B610383 (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol CAS No. 944328-88-5](/img/structure/B610383.png)

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol

Overview

Description

Scientific Research Applications

Dopamine Receptor Ligands

- The compound has been studied as a dopamine receptor ligand, showing affinity and selectivity for the D1 receptor. This indicates potential central nervous system applications, specifically in the modulation of dopamine-related activities (Claudi et al., 1996).

Synthesis and Characterization Studies

- Research has focused on the synthesis and characterization of related compounds, highlighting the chemical versatility and potential for diverse biological activities (Button & Gossage, 2003).

Anti-inflammatory Activities

- Some studies have identified compounds structurally related to (2S)-2-[[2-(2,3-Dihydro-1H-Inden-5-Yloxy)-9-[(4-Phenylphenyl)Methyl]-6-Purinyl]Amino]-3-Phenyl-1-Propanol with anti-inflammatory activities, suggesting potential therapeutic applications in this area (Ren et al., 2021).

PPARgamma Agonism

- The compound's structural analogs have been explored as PPARgamma agonists, indicating its relevance in metabolic disorders and diabetes treatment (Collins et al., 1998).

Synthetic Studies

- Research has also delved into the synthetic aspects of related compounds, providing insights into the compound's chemical properties and potential for modification (SuamiTetsuo et al., 1956).

D2-like Dopamine Receptor Agonists

- Similar compounds have been synthesized and characterized as D2-like dopamine receptor agonists, which could be significant in treating neurological disorders (Di Stefano et al., 2005).

Forensic Analysis

- The compound's relatives have been identified in forensic analysis, especially in the context of synthetic by-products, pointing to its importance in forensic chemistry (Power et al., 2017).

Antimalarial Activity

- Structurally related compounds have shown antimalarial activity, indicating potential applications in antimalarial drug development (Werbel et al., 1986).

Mechanism of Action

Target of Action

QS11, also known as (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol, primarily targets ARFGAP1 (ADP-ribosylation factor GTPase-activating protein 1) . ARFGAP1 is a protein that promotes the hydrolysis of ARF1-bound GTP, which is required in membrane trafficking and vesicle transport .

Mode of Action

QS11 acts as an inhibitor of ARFGAP1 . It binds to ARFGAP1 and inhibits its function . This inhibition modulates the levels of ARF-GTP, which in turn affects protein trafficking .

Biochemical Pathways

The primary biochemical pathway affected by QS11 is the Wnt/β-catenin signaling pathway . By inhibiting ARFGAP1, QS11 modulates this pathway, leading to an upregulation of β-catenin nuclear translocation . This modulation of the Wnt/β-catenin signaling pathway has downstream effects on cell fate and behavior during embryogenesis, adult tissue homeostasis, and regeneration .

Result of Action

The inhibition of ARFGAP1 by QS11 and the subsequent modulation of the Wnt/β-catenin signaling pathway result in several cellular effects. In vitro, QS11 has shown potent Wnt Synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells . It also reduces the in vitro migration of metastatic human breast cancer cells that overexpress ARFGAP1 .

Action Environment

It is known that the efficacy of qs11 can be enhanced in the presence of wnt-3a conditioned medium .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

QS11 plays a pivotal role in biochemical reactions by inhibiting the GTPase activating protein of ADP-ribosylation factor 1 (ARFGAP1). This inhibition promotes the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport . QS11 interacts with several biomolecules, including ARFGAP1, and modulates the Wnt/β-catenin signaling pathway. The compound has shown potent Wnt synergist activity with little cytotoxicity in HEK293 cells and human primary fibroblast cells .

Cellular Effects

QS11 significantly influences various types of cells and cellular processes. It has been observed to activate the Super (8X)TOPFlash reporter approximately 200-fold in the presence of Wnt-3a conditioned medium . This activation indicates that QS11 enhances the Wnt/β-catenin signaling pathway, which is vital for cell fate determination, proliferation, and migration. Additionally, QS11 has been shown to reduce the migration of metastatic human breast cancer cells .

Molecular Mechanism

At the molecular level, QS11 exerts its effects by binding to and inhibiting ARFGAP1. This inhibition modulates protein trafficking and enhances the Wnt/β-catenin signaling pathway . QS11’s interaction with ARFGAP1 promotes the hydrolysis of ARF1-bound GTP, which is crucial for membrane trafficking and vesicle transport . The compound’s ability to synergize with Wnt-3a and specifically activate the canonical Wnt/β-catenin signaling pathway has been demonstrated both in vitro and in vivo .

Temporal Effects in Laboratory Settings

In laboratory settings, QS11 has shown stability and potent Wnt synergist activity over time. The compound has been observed to activate the Super (8X)TOPFlash reporter significantly in the presence of Wnt-3a conditioned medium . It is recommended to use the solution soon after preparation to avoid long-term storage issues . The temporal effects of QS11 on cellular function have been studied in both in vitro and in vivo models, with consistent results indicating its efficacy in modulating the Wnt/β-catenin signaling pathway .

Dosage Effects in Animal Models

The effects of QS11 vary with different dosages in animal models. In Wnt signaling test models, embryos injected with QS11 and XWnt-8 RNA showed significantly more full and partial double axis formation compared to QS11 or XWnt-8 RNA alone . This indicates that QS11 has a synergistic effect when combined with Wnt-3a.

Metabolic Pathways

QS11 is involved in metabolic pathways that include the modulation of the Wnt/β-catenin signaling pathway. The compound interacts with ARFGAP1, promoting the hydrolysis of ARF1-bound GTP, which is essential for membrane trafficking and vesicle transport .

Transport and Distribution

QS11 is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s ability to modulate protein trafficking and enhance the Wnt/β-catenin signaling pathway suggests that it may have specific transport mechanisms within cells .

Subcellular Localization

QS11’s subcellular localization is primarily associated with its role in modulating the Wnt/β-catenin signaling pathway. The compound’s interaction with ARFGAP1 and its ability to enhance protein trafficking suggest that it may localize to specific cellular compartments involved in these processes .

Properties

IUPAC Name |

(2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]purin-6-yl]amino]-3-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H33N5O2/c42-23-31(20-25-8-3-1-4-9-25)38-34-33-35(40-36(39-34)43-32-19-18-28-12-7-13-30(28)21-32)41(24-37-33)22-26-14-16-29(17-15-26)27-10-5-2-6-11-27/h1-6,8-11,14-19,21,24,31,42H,7,12-13,20,22-23H2,(H,38,39,40)/t31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKZLKDGUQWMSX-HKBQPEDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)NC(CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=NC(=C4C(=N3)N(C=N4)CC5=CC=C(C=C5)C6=CC=CC=C6)N[C@@H](CC7=CC=CC=C7)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H33N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655225 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944328-88-5 | |

| Record name | (2S)-2-({9-[([1,1'-Biphenyl]-4-yl)methyl]-2-[(2,3-dihydro-1H-inden-5-yl)oxy]-9H-purin-6-yl}amino)-3-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of QS11?

A1: QS11 has been identified as an inhibitor of ADP-ribosylation factor GTPase-activating protein 1 (ARFGAP1). [, ]

Q2: How does QS11's inhibition of ARFGAP1 impact cellular processes?

A2: By inhibiting ARFGAP1, QS11 is believed to modulate protein trafficking. This is supported by its ability to affect the association of perilipin-2 with cytosolic lipid droplets. [] Additionally, QS11's impact on ARFGAP1 influences the Wnt/β-catenin signaling pathway. [, ]

Q3: What is the significance of the Wnt/β-catenin signaling pathway in cellular function?

A3: The Wnt/β-catenin signaling pathway plays a crucial role in regulating cell fate, behavior, and development. Dysregulation of this pathway has been implicated in various diseases, including cancer and neurodegenerative disorders. [, ]

Q4: How does QS11's modulation of the Wnt/β-catenin pathway manifest in cellular responses?

A4: Studies have shown that QS11 can synergize with Wnt-3a ligand, leading to enhanced activation of Wnt/β-catenin signal transduction. [, ] This synergistic effect has been observed to promote the differentiation of embryonic stem cells towards Flk-1 expressing vascular progenitors. []

Q5: What is the molecular formula and weight of QS11?

A5: While the provided text doesn't explicitly state the molecular formula and weight of QS11, it does mention its full chemical name: (2S)-2-[[2-(2,3-dihydro-1H-inden-5-yloxy)-9-[(4-phenylphenyl)methyl]-6-purinyl]amino]-3-phenyl-1-propanol. This information can be used to calculate the molecular formula and weight.

Q6: Is there any spectroscopic data available for QS11?

A6: The provided research excerpts do not offer specific spectroscopic data for QS11.

Q7: Have any studies explored the structure-activity relationship (SAR) of QS11?

A7: Yes, there have been studies specifically designed to investigate the SAR of QS11. [] These studies aim to understand how modifications to the chemical structure of QS11 affect its activity, potency, and selectivity.

Q8: What in vitro models have been used to study the effects of QS11?

A8: QS11 has been investigated in various in vitro models, including cell-based assays utilizing mouse embryonic stem cells (mES) and HC11 mouse mammary epithelial cells. [, ]

Q9: Has QS11 demonstrated efficacy in any in vivo models?

A9: Yes, QS11 has shown promising results in preclinical in vivo studies. For instance, it exhibited anticonvulsant activity in rodent models of seizures. []

Q10: What is known about the pharmacokinetic profile of QS11?

A10: Preclinical studies have provided insights into the pharmacokinetic properties of QS11. One study reported that QS11 reached a maximum plasma concentration (Cmax) of 0.315 ± 0.011 µg/mL at a Tmax of 2.0 ± 0.13 hours after administration in an in vivo model. The study also reported an area under the curve (AUC0-∞) value of 4.591 ± 0.163 µg/ml x h and an elimination half-life (T1/2) of 6.28 ± 0.71 hours. []

Q11: Has QS11 been investigated for any therapeutic applications beyond those mentioned?

A11: While most research on QS11 has focused on its potential in regenerative medicine and as an anticonvulsant, there are indications it may have other applications. For example, one study suggested its potential use in inhibiting the growth of ARFGAP overexpressing breast cancer cells due to its ARFGAP inhibitory properties. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

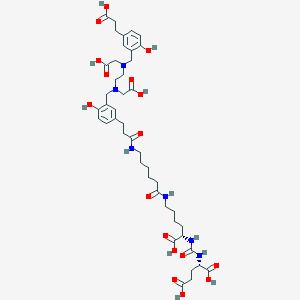

![({[({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(2-oxo-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-1-yl)oxolan-2-yl]methoxy}(hydroxy)phosphoryl)oxy](hydroxy)phosphoryl}difluoromethyl)phosphonic acid](/img/structure/B610303.png)

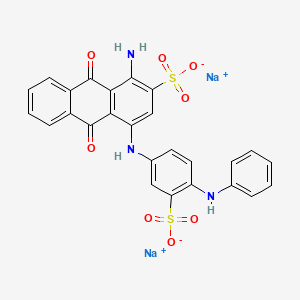

![8-{4-[4-(4-chlorophenyl)piperazine-1-sulfonyl]phenyl}-1-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B610313.png)